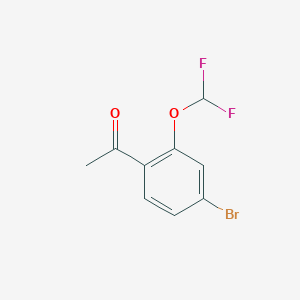

1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone

Descripción

Propiedades

IUPAC Name |

1-[4-bromo-2-(difluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSBXCQMHICOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801253315 | |

| Record name | 1-[4-Bromo-2-(difluoromethoxy)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260815-88-0 | |

| Record name | 1-[4-Bromo-2-(difluoromethoxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260815-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-Bromo-2-(difluoromethoxy)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via Acetylation of (4-Bromo-2,6-difluoro-phenyl)trimethylsilane

One documented method involves the acetylation of (4-bromo-2,6-difluoro-phenyl)trimethylsilane using acetyl chloride and aluminum chloride as catalysts in dichloromethane solvent. The process is conducted in two stages:

| Stage | Reagents & Conditions | Description |

|---|---|---|

| 1 | Acetyl chloride with aluminum chloride in dichloromethane at 0°C for 1 hour | Formation of reactive acetylating species |

| 2 | Addition of (4-bromo-2,6-difluoro-phenyl)trimethylsilane in dichloromethane at -80°C for 16 hours | Electrophilic aromatic substitution to form the acetophenone derivative |

After reaction completion, the mixture is quenched with ammonium chloride aqueous solution at 0°C, extracted with diethyl ether, dried over anhydrous magnesium sulfate, and purified by column chromatography. This method yields the target compound with approximately 74% yield and good purity as confirmed by NMR analysis.

Bromination of 1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone to Obtain Brominated Derivatives

For related brominated intermediates such as 2-bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone, synthesis typically involves bromination of the parent acetophenone compound using bromine in solvents like acetic acid or chloroform under controlled temperature to avoid over-bromination. Industrial processes may employ continuous flow reactors for enhanced control and scalability. Purification is achieved through recrystallization or chromatography to ensure high product purity.

Fluorination and Halogenation via Selective Fluorination of Chlorinated Precursors

Selective fluorination of chlorinated aromatic compounds using hydrogen fluoride under controlled temperature and pressure in stainless steel autoclaves has been reported. For example, starting from trichloromethoxybenzene, selective fluorination yields chlorodifluoromethoxy derivatives, which can be further converted into amino or nitro intermediates. These intermediates can then undergo further functionalization to incorporate acetyl or ethanone groups. This method involves:

- Use of hydrogen fluoride and perfluorobutyl sulfonic acid fluoride catalyst

- Reaction at 100–110 °C and 2.5–2.8 MPa for several hours

- Neutralization and purification by wet distillation and rectification

Although this method is more relevant for related difluoromethoxy aniline derivatives, it provides insight into fluorination strategies applicable to difluoromethoxy-substituted ethanones.

Synthesis of Related Halogenated Acetophenones via Benzoyl Chloride Intermediates and Grignard Reagents

A sophisticated approach to synthesize halogenated acetophenones involves:

| Step | Description | Yield |

|---|---|---|

| 1 | Bromination of chloro-fluorobenzoic acid to obtain bromo-chloro-fluorobenzoic acid (~85%) | ~85% |

| 2 | Conversion of bromo-chloro-fluorobenzoic acid to benzoyl chloride using thionyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride to form benzamide intermediate (~99%) | ~99% |

| 3 | Reaction of benzamide intermediate with methyl Grignard reagent (e.g., methylmagnesium bromide) to yield the halogenated acetophenone (~95%) | ~95% |

This route avoids isomeric by-products and allows for high yield and purity, suitable for large-scale production. Although this method is described for a related compound (1-(5-bromo-4-chloro-2-fluorophenyl)ethanone), the strategy can be adapted for the synthesis of 1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone by appropriate choice of starting materials and reagents.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Acetylation of (4-bromo-2,6-difluoro-phenyl)trimethylsilane | Acetyl chloride, AlCl₃, DCM | 0°C to -80°C, 16 h | ~74% | Straightforward, good yield | Requires low temperature, sensitive reagents |

| Bromination of 1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone | Bromine, Acetic acid or chloroform | Controlled temp | Variable | Selective bromination, scalable | Risk of over-bromination |

| Selective fluorination of chlorinated precursors | Hydrogen fluoride, perfluoro sulfonic acid | 100–110 °C, 2.5–2.8 MPa | ~72% for intermediate | High selectivity | Requires high pressure, corrosive reagents |

| Benzoyl chloride intermediate + methyl Grignard | Thionyl chloride, N,O-dimethylhydroxylamine hydrochloride, MeMgX | 0–25 °C, inert atmosphere | Up to 95% | High yield, no isomers, scalable | Multi-step, requires careful handling |

Research Findings and Notes

The acetylation method using aluminum chloride and acetyl chloride is classical but may produce isomeric by-products difficult to separate, reducing effective yield.

The Grignard reagent approach via benzoyl chloride intermediates offers superior selectivity and yield, with minimal by-products, making it industrially attractive.

Selective fluorination methods using hydrogen fluoride are effective for introducing difluoromethoxy groups but involve demanding reaction conditions and specialized equipment.

Bromination steps must be carefully controlled to avoid polybromination or undesired substitution patterns.

Purification typically involves extraction, drying with anhydrous magnesium sulfate, and chromatographic techniques to ensure high purity suitable for pharmaceutical applications.

Summary Table of Key Preparation Steps for 1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone

| Step | Reaction | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Selective fluorination or introduction of difluoromethoxy group | Hydrogen fluoride, perfluoro sulfonic acid catalyst | 100–110 °C, 2.5–2.8 MPa | ~72 | Requires autoclave, corrosive reagents |

| 2 | Bromination of aromatic ring | Bromine, Acetic acid or chloroform | Controlled temperature | Variable | Control to avoid over-bromination |

| 3 | Acetylation to form ethanone | Acetyl chloride, AlCl₃ or via benzoyl chloride intermediate | 0 to -80 °C, inert atmosphere | 74–95 | Grignard method preferred for selectivity |

| 4 | Purification | Extraction, drying, chromatography | Ambient | — | Critical for removing isomers |

Análisis De Reacciones Químicas

1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate or sodium borohydride, respectively.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone has been explored for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to act as a building block for synthesizing more complex molecules with therapeutic properties.

- Enzyme Inhibition: Research indicates that compounds with similar structures can inhibit specific enzymes involved in disease pathways, making this compound a candidate for further investigation in drug development.

Material Science

The compound's unique electronic properties may make it suitable for applications in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

- Organic Electronics: Its incorporation into polymer matrices could enhance the performance of organic light-emitting diodes (OLEDs) and solar cells due to its ability to facilitate charge transport.

Synthetic Chemistry

As a versatile intermediate, 1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone can be utilized in various synthetic routes:

- Reactions: It can undergo nucleophilic substitution reactions due to the presence of the bromine atom, allowing for further functionalization of the molecule.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of compounds derived from 1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone. The results showed that derivatives exhibited significant inhibition of cancer cell proliferation in vitro, suggesting potential therapeutic applications in oncology.

Case Study 2: Enzyme Targeting

Research focused on the interaction of this compound with specific enzyme targets related to metabolic pathways. The findings indicated that it could serve as an effective inhibitor of enzymes involved in inflammatory responses, highlighting its potential use in treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone can be compared with similar compounds, such as:

1-Bromo-4-(difluoromethyl)benzene: This compound has a similar bromine and difluoromethyl group but lacks the ethanone group, resulting in different chemical properties and reactivity.

2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone: This is a positional isomer with the bromine atom located at a different position on the phenyl ring, leading to variations in its chemical behavior and applications.

The uniqueness of 1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications .

Actividad Biológica

1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone, with the CAS number 1260815-88-0, is a compound of interest due to its potential biological activities. This article explores its biological mechanisms, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone can be represented as follows:

- Chemical Formula : C9H8BrF2O2

- Molecular Weight : 263.06 g/mol

The presence of bromine and difluoromethoxy groups suggests that this compound may exhibit unique interactions with biological targets, potentially enhancing its pharmacological profile.

Target Interactions

1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone interacts with various biological targets, which may include enzymes involved in metabolic pathways and cellular signaling. Although specific targets for this compound are still under investigation, its structural features suggest potential interactions with:

- Kinases : Inhibition of kinase activity could affect cell signaling pathways.

- Collagen Prolyl 4-Hydroxylase : Similar compounds have shown inhibition of this enzyme, impacting collagen synthesis and fibrosis .

Biochemical Pathways

The compound's activity likely influences multiple biochemical pathways. For instance, it may modulate:

- Apoptosis : Induction of programmed cell death in cancer cells through caspase activation.

- Metabolic Pathways : Interference with metabolic processes via enzyme inhibition or substrate competition.

In Vitro Studies

Research has demonstrated that 1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone exhibits significant biological activity in vitro. Key findings include:

- Antitumor Activity : The compound has been shown to inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent.

- Cytotoxicity : Studies indicate that it may induce cytotoxic effects at certain concentrations, leading to apoptosis in malignant cells.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 µM | Inhibition of proliferation | |

| A549 (Lung Cancer) | 5 µM | Induction of apoptosis |

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic efficacy of the compound. Preliminary animal studies suggest:

- Dosage Effects : Varying dosages lead to different outcomes in tumor models; lower doses may inhibit tumor growth without significant toxicity .

- Toxicity Profile : The compound appears to have a favorable safety profile at therapeutic doses, but further studies are needed to confirm these findings.

Case Studies and Research Findings

Several studies have highlighted the potential applications of 1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone:

- Anticancer Research : A study demonstrated its efficacy against breast cancer cell lines, showing a dose-dependent response that correlates with apoptosis markers .

- Fibrosis Models : Similar compounds have been shown to inhibit collagen synthesis by targeting collagen prolyl 4-hydroxylase, suggesting potential applications in treating fibrotic diseases .

- Neurodegenerative Disease Models : The compound's mechanism may also extend to neuroprotection by inhibiting pathways associated with amyloid-beta accumulation, a hallmark of Alzheimer's disease .

Q & A

Q. What synthetic methods are employed to prepare 1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone?

The compound is typically synthesized via Friedel-Crafts acylation or halogenation of precursor acetophenone derivatives. For example, introducing the difluoromethoxy group may involve nucleophilic substitution using difluoromethylating agents (e.g., ClCF₂O−) on a hydroxyl-substituted phenyl ring, followed by bromination at the para position. Reaction conditions (e.g., Lewis acid catalysts like AlCl₃ for acylation) and stoichiometric ratios must be optimized to minimize side products. Characterization via NMR and mass spectrometry is critical to confirm purity .

Q. How is 1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone characterized using spectroscopic techniques?

- ¹H/¹³C NMR : The difluoromethoxy group exhibits distinct splitting patterns due to coupling with fluorine atoms (e.g., ¹H NMR: δ 7.03–7.43 ppm for aromatic protons adjacent to OCF₂H; ¹³C NMR: δ 116.3 ppm, t, JCF = 258.3 Hz for OCF₂H) .

- Mass Spectrometry : UPLC-MS (negative mode) shows a molecular ion peak at m/z 255 [M-H]⁻, confirming molecular weight and purity .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray studies (e.g., space group, bond lengths) resolve ambiguities in substituent positioning .

Q. What are the typical reaction pathways involving this compound?

The ethanone group is reactive toward nucleophilic additions (e.g., Grignard reagents) and condensations (e.g., hydrazine to form hydrazones). The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl synthesis). In medicinal chemistry, it serves as a precursor for heterocycles; for example, reacting with urea derivatives forms imidazolidinediones with antimycobacterial activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts acylation to reduce side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance difluoromethoxy group stability compared to halogenated solvents.

- Temperature Control : Lower temperatures (0–5°C) during bromination mitigate over-halogenation.

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .

Q. How to resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR chemical shifts may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or impurities. Cross-validate using:

- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations to confirm substituent positions.

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula accuracy.

- Single-Crystal XRD : Resolves structural ambiguities, such as dihedral angles between the ethanone and aryl groups .

Q. What role does this compound play in the synthesis of bioactive molecules?

It is a key intermediate in synthesizing hydantoin derivatives (e.g., 5-(4-(difluoromethoxy)phenyl)-5-methylimidazolidine-2,4-dione), which inhibit the mycobacterial enzyme DprE1. The bromine atom allows further functionalization via cross-coupling to introduce pharmacophores. Bioactivity assays (e.g., MIC against Mycobacterium tuberculosis) require careful optimization of substituent electronic and steric profiles .

Data Contradiction Analysis

- Spectral Variability : Conflicting ¹H NMR reports may stem from rotamers or dynamic exchange processes. Use variable-temperature NMR to assess conformational stability .

- Reaction Yields : Discrepancies in synthetic yields (e.g., 70–95%) could arise from trace moisture affecting Lewis acid activity. Rigorous drying of reagents/solvents and inert atmosphere (N₂/Ar) are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.